molecular formula C18H18ClN5O2S B2836333 2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide CAS No. 880802-41-5

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

Cat. No. B2836333
CAS RN: 880802-41-5
M. Wt: 403.89
InChI Key: MOUCNCHXCULHAL-UHFFFAOYSA-N
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Description

The compound “2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide” is a complex organic molecule. It contains several functional groups, including an amine (-NH2), a triazole ring (a five-membered ring containing three nitrogen atoms), a sulfanyl group (-SH), and an acetamide group (CH3CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple functional groups and aromatic rings. The triazole ring, in particular, could contribute to the compound’s stability and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine, sulfanyl, and acetamide groups could impact its solubility in various solvents .

Scientific Research Applications

Antimicrobial Agents

Some derivatives of 1,2,4-triazole, which are structurally related to the compound , have been synthesized for their potential as antimicrobial agents. These compounds have shown moderate activity against pathogenic bacterial and fungal strains, including Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014).

Lipase and α-Glucosidase Inhibition

Another study utilized a derivative of the mentioned compound as a starting point to synthesize a series of heterocyclic compounds aimed at investigating their inhibition potential against lipase and α-glucosidase enzymes. Among the tested compounds, some showed significant anti-lipase activity and were potent inhibitors of α-glucosidase, indicating their potential use in managing conditions related to these enzymes (Bekircan et al., 2015).

Anticancer Activity

Compounds derived from 1,2,4-triazoles, sharing a similar sulfanyl acetamide structure, were investigated for their anti-cancer activities. One study focused on gold (III) and nickel (II) metal ion complexes derived from tetrazole-triazole compounds, demonstrating that these complexes have cytotoxic effects against cancer cell lines, suggesting potential anticancer applications (Ghani & Alabdali, 2022).

Enzyme Inhibition for Neurodegenerative Disorders

N-aryl derivatives of 2-(4-ethyl-5-(3-chlorophenyl)-4H-1,2,4-triazol-3-ylthio)acetamide and its phenyl counterpart were synthesized and evaluated for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant in neurodegenerative diseases like Alzheimer's. Some compounds displayed moderate to good activities against these enzymes, indicating their therapeutic potential in neurodegenerative disorders (Riaz et al., 2020).

Future Directions

The future directions for research on this compound would likely depend on its potential applications. For example, if it shows promise as a medicinal compound, future research could focus on optimizing its synthesis, studying its mechanism of action, and evaluating its efficacy and safety in preclinical and clinical trials .

properties

IUPAC Name

2-[[4-amino-5-(2-chlorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxy-5-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-11-7-8-15(26-2)14(9-11)21-16(25)10-27-18-23-22-17(24(18)20)12-5-3-4-6-13(12)19/h3-9H,10,20H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOUCNCHXCULHAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide

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